2-cyanobenzoxazole

Vue d'ensemble

Description

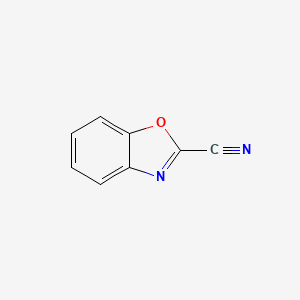

Benzo[d]oxazole-2-carbonitrile is a chemical compound with the molecular formula C8H4N2O. It is a member of the heteroarenes, which are of significant interest in synthetic organic chemistry due to their wide range of biological activities .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been a topic of interest in recent years. A highly efficient catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Molecular Structure Analysis

The molecular structure of Benzo[d]oxazole-2-carbonitrile involves a bicyclic planar molecule . Quantum chemical calculations were conducted to determine the conformational landscape and Natural Bond Orbital (NBO) population analysis showed the strong electronic delocalization via resonance interactions on the 2-mercaptobenzaxazole group .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized through various pathways. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Applications De Recherche Scientifique

Activité antimicrobienne

Les dérivés du 2-cyanobenzoxazole ont montré une activité antimicrobienne. La présence de groupes électroattracteurs dans ces composés a été rapportée pour améliorer leur efficacité contre diverses espèces microbiennes telles que P. aeruginosa, K. pneumoniae, S. typhi et A. niger .

Activité antifongique

Ces composés ont également démontré une activité antifongique, comparable à celle des médicaments standards comme le voriconazole contre Aspergillus niger .

Cytotoxicité contre les cellules cancéreuses

Certains dérivés du this compound se sont avérés cytotoxiques pour les cellules cancéreuses. Par exemple, des composés spécifiques ont induit une cytotoxicité dans les cellules cancéreuses du sein et du poumon .

Synthèse et conception

Le composé sert d'intermédiaire clé dans la synthèse de divers dérivés de benzoxazole. Ces dérivés sont ensuite évalués pour leurs activités biologiques .

Applications pharmacologiques

Le benzoxazole est un échafaudage polyvalent en chimie médicinale avec diverses applications biologiques. Une large gamme de dérivés de benzoxazole ont été synthétisés et évalués pour leurs activités pharmacologiques au fil des ans .

Sondes d'imagerie

Des dérivés de benzoxazole ont été utilisés comme sondes d'imagerie TEP pour les plaques bêta-amyloïdes dans le cerveau des patients atteints de la maladie d'Alzheimer, aidant au diagnostic et à l'étude de la maladie d'Alzheimer .

Mécanisme D'action

Target of Action

Benzo[d]oxazole-2-carbonitrile, also known as 1,3-benzoxazole-2-carbonitrile, is a compound that has been found to have significant inhibitory activity against the enzyme cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have various roles in inflammation and pain signaling .

Mode of Action

The compound interacts with COX-2, inhibiting its activity and thereby reducing the production of prostaglandins . This results in a decrease in inflammation and pain signaling, which can be beneficial in the treatment of conditions such as arthritis and other inflammatory diseases .

Biochemical Pathways

The inhibition of COX-2 by Benzo[d]oxazole-2-carbonitrile affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting COX-2, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain signaling .

Pharmacokinetics

In silico studies for compounds similar to Benzo[d]oxazole-2-carbonitrile have revealed promising findings, such as strong gastrointestinal tract (GIT) absorption, absence of blood-brain barrier (BBB) permeability, nil-to-low drug–drug interactions, good oral bioavailability, and optimal physicochemical properties . These properties indicate the potential of Benzo[d]oxazole-2-carbonitrile as a promising therapeutic candidate .

Result of Action

The primary result of the action of Benzo[d]oxazole-2-carbonitrile is the reduction of inflammation and pain signaling due to its inhibitory effect on COX-2 . Furthermore, some compounds similar to Benzo[d]oxazole-2-carbonitrile have demonstrated anticancer activity comparable to or better than doxorubicin against certain cell lines .

Action Environment

The action of Benzo[d]oxazole-2-carbonitrile can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other drugs can influence the compound’s action due to potential drug-drug interactions . In silico studies suggest that benzo[d]oxazole-2-carbonitrile has nil-to-low drug–drug interactions .

Orientations Futures

The synthesis of benzoxazole derivatives, including Benzo[d]oxazole-2-carbonitrile, continues to be a topic of interest in medicinal chemistry, drug design, and advanced materials due to their structural complexities . Researchers are highly interested in the synthesis of fused heterocyclic small molecules owing to their pharmaceutical activities and therapeutic potential .

Analyse Biochimique

Biochemical Properties

Benzo[d]oxazole-2-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in microbial metabolism, thereby exhibiting potent antimicrobial properties . Additionally, benzo[d]oxazole-2-carbonitrile can bind to specific proteins, altering their conformation and function, which contributes to its anticancer and anti-inflammatory effects .

Cellular Effects

Benzo[d]oxazole-2-carbonitrile exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling pathways involved in cell proliferation and apoptosis, leading to its anticancer effects . Furthermore, benzo[d]oxazole-2-carbonitrile can alter the expression of genes associated with inflammation, thereby reducing inflammatory responses in cells .

Molecular Mechanism

The molecular mechanism of action of benzo[d]oxazole-2-carbonitrile involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, benzo[d]oxazole-2-carbonitrile has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzo[d]oxazole-2-carbonitrile have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH . Over time, benzo[d]oxazole-2-carbonitrile may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of benzo[d]oxazole-2-carbonitrile vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, benzo[d]oxazole-2-carbonitrile can exhibit toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.

Metabolic Pathways

Benzo[d]oxazole-2-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the overall biological activity of benzo[d]oxazole-2-carbonitrile, affecting its efficacy and toxicity. Additionally, this compound can impact metabolic flux and metabolite levels, further modulating its biological effects .

Transport and Distribution

Within cells and tissues, benzo[d]oxazole-2-carbonitrile is transported and distributed through specific mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The distribution of benzo[d]oxazole-2-carbonitrile within tissues can influence its localization and accumulation, affecting its overall biological activity. For instance, this compound may accumulate in specific tissues, leading to localized effects .

Subcellular Localization

The subcellular localization of benzo[d]oxazole-2-carbonitrile plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of benzo[d]oxazole-2-carbonitrile within subcellular structures can influence its interactions with biomolecules and its overall biological effects. For example, its presence in the nucleus can impact gene expression, while its localization in the cytoplasm can affect cellular metabolism .

Propriétés

IUPAC Name |

1,3-benzoxazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELHBLLMEXKKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456838 | |

| Record name | 2-cyanobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3313-37-9 | |

| Record name | 2-cyanobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzoxazole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B1610156.png)

![1H-furo[3,4-b]indol-3(4H)-one](/img/structure/B1610158.png)

![1-[(S)-1-Phenylethyl]piperidine-4-one](/img/structure/B1610163.png)

![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde](/img/structure/B1610176.png)